An In-Depth Technical Guide to Chlorpyrifos Oxon-d10: Structure, Properties, and Application in Bioanalytical Methods
An In-Depth Technical Guide to Chlorpyrifos Oxon-d10: Structure, Properties, and Application in Bioanalytical Methods
This guide provides a comprehensive technical overview of Chlorpyrifos Oxon-d10, a deuterated analog of the potent acetylcholinesterase inhibitor, chlorpyrifos oxon. Designed for researchers, analytical chemists, and toxicologists, this document delves into the molecule's chemical structure, physicochemical properties, and its critical role as an internal standard in modern analytical workflows for the quantification of chlorpyrifos and its metabolites.
Introduction: The Significance of Chlorpyrifos and its Oxon Metabolite
Chlorpyrifos, a widely used organophosphate insecticide, exerts its neurotoxic effects through its metabolic activation to chlorpyrifos oxon.[1][2] This transformation, primarily mediated by cytochrome P450 enzymes in the liver, involves the oxidative desulfuration of the parent compound.[1][2] The resulting oxon is a significantly more potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[3] The accumulation of acetylcholine at nerve endings due to AChE inhibition leads to overstimulation of nerve impulses and can result in severe toxic effects.[3] Given the toxicological importance of chlorpyrifos oxon, its accurate quantification in biological and environmental matrices is of paramount importance for exposure assessment and toxicokinetic studies.
Chemical Structure and Isotopic Labeling
Chlorpyrifos oxon-d10 is a stable isotope-labeled form of chlorpyrifos oxon. The key structural feature is the replacement of all ten hydrogen atoms on the two ethyl groups with deuterium atoms. This isotopic substitution is fundamental to its application as an internal standard in mass spectrometry-based analytical methods.
IUPAC Name: Phosphoric Acid (Diethyl-d10) 3, 5, 6-Trichloro-2-pyridinyl Ester
Molecular Formula: C₉HD₁₀Cl₃NO₄P
The Rationale for Deuterium Labeling
The substitution of hydrogen with deuterium creates a molecule that is chemically identical to the analyte of interest (chlorpyrifos oxon) in terms of its physicochemical properties, such as polarity, solubility, and chromatographic retention time. However, it is readily distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This mass difference is the cornerstone of the internal standard's utility, allowing for the correction of variability during sample preparation and analysis.[4]
Physicochemical Properties
The physicochemical properties of chlorpyrifos oxon-d10 are virtually identical to those of its non-deuterated counterpart. The following table summarizes the key properties of chlorpyrifos oxon.
| Property | Value | Reference |
| Molecular Weight | 344.58 g/mol | N/A |
| Predicted Boiling Point | 357.8 ± 42.0 °C | [5] |
| Predicted Density | 1.461 ± 0.06 g/cm³ | [5] |
| Water Solubility | 0.52 g/L (at 24 °C) | [5] |
| Predicted pKa | -5.28 ± 0.10 | [5] |
| Appearance | Off-White to Pale Beige Low-Melting Solid | [5] |
Synthesis of Chlorpyrifos Oxon-d10
While specific proprietary synthesis methods may vary, a plausible synthetic route for chlorpyrifos oxon-d10 can be inferred from established methods for related deuterated organophosphates. The synthesis would likely involve the reaction of a deuterated diethyl phosphate precursor with 3,5,6-trichloro-2-pyridinol.
A general approach for creating the deuterated diethyl chlorophosphate intermediate involves the reaction of fully deuterated ethanol (ethanol-d6) with phosphorus oxychloride. This intermediate can then be reacted with 3,5,6-trichloro-2-pyridinol in the presence of a base to yield the final product. A similar methodology has been described for the synthesis of other deuterated dialkyl thiophosphate insecticides, where ethanol-d6 is reacted with P₂S₅ to form a deuterated diethyldithiophosphoric acid, which is then chlorinated and coupled with the desired heterocyclic alcohol.[6][7]
Metabolic Pathway: From Chlorpyrifos to its Active Oxon
The bioactivation of chlorpyrifos to its toxic oxon form is a critical step in its mechanism of action. This metabolic conversion is primarily an oxidative process.
Caption: Metabolic activation of chlorpyrifos to chlorpyrifos oxon.
Application in Quantitative Analysis: The Role of an Internal Standard
Chlorpyrifos oxon-d10 is an indispensable tool for the accurate quantification of chlorpyrifos and chlorpyrifos oxon in complex matrices such as blood, urine, and environmental samples.[1] Its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is based on the principle of isotope dilution mass spectrometry.
The Self-Validating System of Isotope Dilution
By adding a known amount of chlorpyrifos oxon-d10 to a sample at the beginning of the analytical workflow, any loss of the target analyte during extraction, cleanup, and injection will be mirrored by a proportional loss of the internal standard. Similarly, any variations in ionization efficiency in the mass spectrometer's source (matrix effects) will affect both the analyte and the internal standard equally.[4] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing a highly accurate and precise measurement that is robust to experimental variations.
Experimental Protocol: Quantification of Chlorpyrifos and its Oxon in a Biological Matrix
The following is a representative protocol for the analysis of chlorpyrifos and chlorpyrifos oxon in a biological matrix (e.g., plasma) using chlorpyrifos oxon-d10 as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[8][9]
Sample Preparation (QuEChERS)
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of chlorpyrifos oxon-d10 in acetonitrile.
-
Extraction: Add 500 µL of acetonitrile. Vortex vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add d-SPE cleanup sorbent (e.g., primary secondary amine - PSA) to the acetonitrile extract to remove interfering matrix components. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Final Extract: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS-based sample preparation workflow.
LC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
MRM Transitions
The selection of appropriate precursor and product ions is crucial for the specificity of the analysis. The following are typical MRM transitions for chlorpyrifos oxon and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Reference |
| Chlorpyrifos Oxon | 336 | 280 | Quantifier | [10] |
| Chlorpyrifos Oxon-d10 | 346 | 289 | Quantifier | N/A (inferred) |
| Chlorpyrifos | 350 | 198 | Quantifier | [11] |
| Chlorpyrifos-d10 | 360 | 208 | Quantifier | [11] |
Note: The MRM transitions for chlorpyrifos and its d10 analog are included for comprehensive analysis. The transitions for chlorpyrifos oxon-d10 are inferred based on the fragmentation pattern of the non-labeled compound and the mass shift due to deuterium labeling.
The fragmentation of chlorpyrifos oxon typically involves the loss of the diethyl phosphate group, leading to the characteristic product ion of the trichloropyridinol moiety.
Conclusion
Chlorpyrifos oxon-d10 is a vital analytical tool for researchers and scientists in the fields of drug development, toxicology, and environmental monitoring. Its chemical and physical similarity to the native chlorpyrifos oxon, combined with its distinct mass, allows for highly accurate and precise quantification through isotope dilution mass spectrometry. The use of this stable isotope-labeled internal standard is a prime example of a self-validating system that ensures the trustworthiness and reliability of analytical data, which is essential for making informed decisions regarding public health and environmental safety.
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